molecular formula C17H11Cl2FN4O B11984458 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11984458
M. Wt: 377.2 g/mol
InChI Key: WNSKCDKZQCWWCK-ZVBGSRNCSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in bioinorganic chemistry . The compound’s structure includes a pyrazole ring, a dichlorophenyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

Molecular Formula

C17H11Cl2FN4O

Molecular Weight

377.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H11Cl2FN4O/c18-13-2-1-3-14(19)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(20)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9+

InChI Key

WNSKCDKZQCWWCK-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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